molecular formula C11H12O B12122095 2-(2-Phenylcyclopropyl)acetaldehyde

2-(2-Phenylcyclopropyl)acetaldehyde

Cat. No.: B12122095
M. Wt: 160.21 g/mol
InChI Key: PEQVIHAEPCRQEB-UHFFFAOYSA-N
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Description

2-(2-Phenylcyclopropyl)acetaldehyde is an organic compound with the molecular formula C11H12O. It is a cyclopropyl derivative with a phenyl group attached to the cyclopropyl ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenylcyclopropyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylcyclopropyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(2-Phenylcyclopropyl)acetic acid.

    Reduction: 2-(2-Phenylcyclopropyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Phenylcyclopropyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving the interaction of aldehydes with biological systems.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Phenylcyclopropyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenyl group may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylcyclopropylmethanol
  • 2-Phenylcyclopropylacetic acid
  • 2-Phenylcyclopropylamine

Uniqueness

2-(2-Phenylcyclopropyl)acetaldehyde is unique due to the presence of both a cyclopropyl ring and an aldehyde functional group. This combination imparts distinct reactivity and properties compared to other similar compounds. The cyclopropyl ring adds strain and reactivity, while the aldehyde group provides a site for various chemical transformations.

Biological Activity

2-(2-Phenylcyclopropyl)acetaldehyde is a cyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H12O
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. It is believed to influence the following mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes, such as histone demethylases, which play a critical role in gene regulation and epigenetics .
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20

Case Study 1: Histone Demethylase Inhibition

A study published in Biochemistry explored the inhibitory effects of this compound on the histone demethylase LSD1. The compound was found to form a covalent bond with the enzyme, effectively inhibiting its activity and leading to altered gene expression patterns associated with cancer progression .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents.

Research Findings

Recent literature has expanded on the biological implications of this compound:

  • Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress markers in cellular assays.
  • Analgesic Properties : Preliminary studies suggest that it may possess analgesic properties, potentially offering new avenues for pain management therapies.
  • Anti-inflammatory Effects : Evidence points towards its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-phenylcyclopropyl)acetaldehyde

InChI

InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2

InChI Key

PEQVIHAEPCRQEB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC=O

Origin of Product

United States

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